molecular formula C20H17N5S2 B13371137 2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole

2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole

Cat. No.: B13371137
M. Wt: 391.5 g/mol
InChI Key: CHQVDHQZZPDKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of interest in various fields of scientific research. The compound features a triazolo-thiadiazole core fused with an indole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole typically involves multi-step reactions. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo-thiadiazole ring . The indole moiety is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity and thereby exerting its biological effects . The compound’s ability to form hydrogen bonds and engage in π-π interactions with target proteins is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole lies in its combination of the triazolo-thiadiazole core with an indole ring, which imparts distinct chemical and biological properties. This fusion allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C20H17N5S2

Molecular Weight

391.5 g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H17N5S2/c1-2-6-14(7-3-1)10-11-26-13-18-22-23-20-25(18)24-19(27-20)17-12-15-8-4-5-9-16(15)21-17/h1-9,12,21H,10-11,13H2

InChI Key

CHQVDHQZZPDKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.